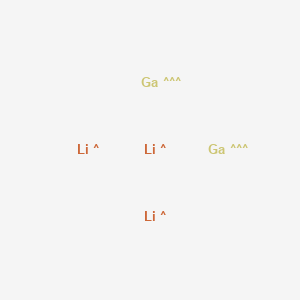
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylindolizin-3-yl)propan-1-amine typically involves the reaction of 2-methylindolizine with a suitable alkylating agent, such as 3-chloropropan-1-amine, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
For the preparation of 2,4,6-trinitrophenol, the nitration of phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 3-(2-Methylindolizin-3-yl)propan-1-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification steps to remove impurities and obtain the pure compound. Safety measures are critical due to the explosive nature of 2,4,6-trinitrophenol.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(2-Methylindolizin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Both 3-(2-Methylindolizin-3-yl)propan-1-amine and 2,4,6-trinitrophenol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of 3-(2-Methylindolizin-3-yl)propan-1-amine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylindolizin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The indolizine ring system may interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylindolizin-3-yl)propan-1-amine: Similar compounds include other indolizine derivatives with different alkyl or aryl substituents.
2,4,6-Trinitrophenol: Similar compounds include other nitrophenols and nitroaromatic compounds.
Uniqueness
3-(2-Methylindolizin-3-yl)propan-1-amine: Unique due to its specific indolizine structure and potential biological activities.
2,4,6-Trinitrophenol: Unique due to its high explosive nature and specific nitration pattern.
Propriétés
Numéro CAS |
65548-81-4 |
|---|---|
Formule moléculaire |
C18H19N5O7 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
3-(2-methylindolizin-3-yl)propan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H16N2.C6H3N3O7/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5,8-9H,4,6-7,13H2,1H3;1-2,10H |
Clé InChI |
JGXAAWJFNUQNMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1)CCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
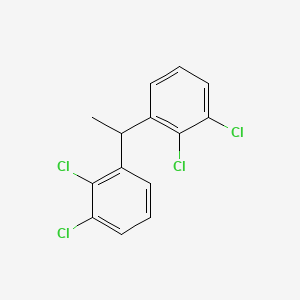

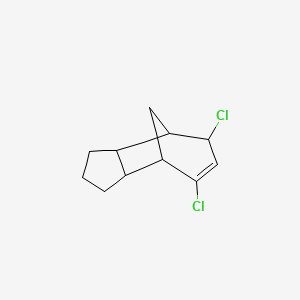
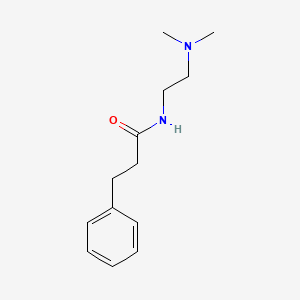
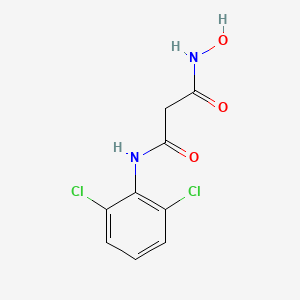



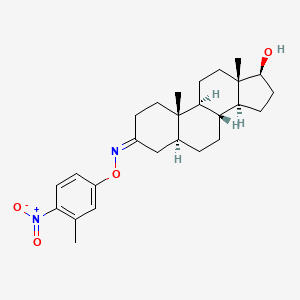
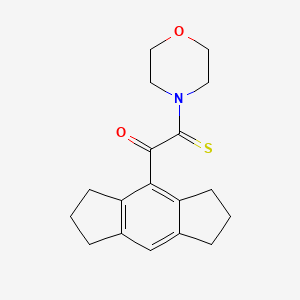
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
